4-hydroxy-2-(methoxycarbonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHULPOJNNYHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid and Its Analogues
De Novo Synthetic Routes to 4-hydroxy-2-(methoxycarbonyl)benzoic acid
De novo synthesis strategies for this compound typically commence with simple phenolic precursors. These routes focus on the sequential and regioselective introduction of two distinct carboxylic acid functionalities, one of which is subsequently esterified.
Esterification and Carboxylation Strategies
A primary strategy involves a multi-stage process beginning with the carboxylation of a phenol (B47542), followed by a second carboxylation and then selective esterification. The foundational reaction for the initial carboxylation is the Kolbe-Schmitt reaction. In this process, a phenoxide ion reacts with carbon dioxide under pressure to yield a hydroxybenzoic acid. wikipedia.org While the reaction with sodium phenoxide typically favors the formation of salicylic (B10762653) acid (ortho-carboxylation), the use of potassium phenoxide under specific conditions promotes the formation of 4-hydroxybenzoic acid (para-carboxylation). byjus.com
The key step in forming the dicarboxylic acid backbone is the subsequent carboxylation of a p-hydroxybenzoic acid salt. Research has shown that heating the potassium salt of p-hydroxybenzoic acid with carbon dioxide at high temperatures and pressures can yield 4-hydroxyisophthalic acid. google.com This second carboxylation introduces a carboxyl group ortho to the hydroxyl group, at the C2 position.
The final stage is the selective monomethyl esterification of 4-hydroxyisophthalic acid. Direct esterification can be challenging as it may produce a mixture of the diester, the two possible monoesters, and unreacted starting material. One patented method describes the partial saponification of dimethyl 4-hydroxyisophthalate. google.com This process can be controlled to favor the formation of the monoesters, which can then be separated. Another approach involves reacting a mono-heavy metal salt of 4-hydroxyisophthalic acid, such as a silver or lead salt, with methyl iodide to obtain the 3-mono-methyl ester (equivalent to the 2-methoxycarbonyl derivative, based on IUPAC naming conventions for the final product). google.com
| Reaction Step | Starting Material | Reagents | Conditions | Product | Reference |
| Initial Carboxylation | Phenol | 1. KOH 2. CO2 | High Temperature & Pressure | 4-Hydroxybenzoic Acid | byjus.com |
| Second Carboxylation | Potassium 4-hydroxybenzoate (B8730719) | CO2, K2CO3 | 300-500 °C, High Pressure | 4-Hydroxyisophthalic Acid | google.com |
| Selective Esterification | Dimethyl 4-hydroxyisophthalate | PbO, H2O | 120-135 °C | 1-Monomethyl ester of 4-hydroxyisophthalic acid | google.com |
Regioselective Functionalization Approaches
Achieving the correct substitution pattern—a hydroxyl group at C4 and two different carboxyl functionalities at C1 and C2—hinges on regioselective control at each synthetic step.
The regioselectivity of the initial Kolbe-Schmitt reaction is highly dependent on the counter-ion and temperature. aakash.ac.in Potassium ions favor the formation of the para-isomer (4-hydroxybenzoic acid), especially at higher temperatures, which is the required precursor for the subsequent carboxylation. aakash.ac.in
The second carboxylation step, converting 4-hydroxybenzoic acid to 4-hydroxyisophthalic acid, is also a regioselective process. The reaction occurs ortho to the strongly activating hydroxyl group. The conditions for this transformation are harsh, requiring high temperatures (300-500 °C) and high pressures of carbon dioxide, which drives the electrophilic substitution onto the electron-rich aromatic ring. google.com A study on the carboxylation of potassium phenoxide with carbon monoxide and potassium carbonate also noted the formation of tripotassium 4-hydroxyisophthalate as a subsequent, though slow, carboxylation product. acs.org
The most challenging regioselective step is the differentiation of the two carboxylic acid groups in 4-hydroxyisophthalic acid to form the 2-monomethyl ester. The carboxyl group at C1 is para to the hydroxyl group, while the C2 carboxyl group is ortho. Their electronic environments and steric hindrance levels are different, which can be exploited for selective reactions. A patented process describes the partial hydrolysis of dimethyl 4-hydroxy-isophthalate, where careful control of conditions can yield a mixture of monoesters. google.com The 3-monomethyl ester (the target compound) can be separated from the 1-monomethyl ester and the remaining diester, for instance, by leveraging differences in solubility in a sodium bicarbonate solution. google.com
Precursor-Based Synthesis of this compound
These synthetic routes utilize more complex starting materials that already possess some of the required functional groups or a substitution pattern that can be chemically transformed into the target structure.
Utilization of Salicylic Acid Derivatives in this compound Synthesis
An alternative and notable precursor-based route starts from salicylic acid (2-hydroxybenzoic acid). A patented process demonstrates that 4-hydroxyisophthalic acid can be prepared in high yields by heating the potassium salt of salicylic acid under elevated carbon dioxide pressure at temperatures of at least 250 °C, and typically between 300 and 500 °C. google.com This reaction proceeds through a carboxylation-rearrangement mechanism, sometimes referred to as the Kolbe-Schmitt rearrangement, where the initially formed salicylate (B1505791) isomerizes and undergoes further carboxylation. This method is significant as it can also utilize residues from commercial salicylic acid production, which often contain 4-hydroxyisophthalic acid as a byproduct. rsc.org Once the 4-hydroxyisophthalic acid is formed, the selective mono-esterification can be carried out as described previously to yield the final product.
| Starting Material | Reagents | Temperature | Pressure | Product | Reference |
| Dipotassium Salicylate | CO2, K2CO3 | 350 °C | 1500 psig | 4-Hydroxyisophthalic Acid | google.com |
| Dipotassium 4-hydroxybenzoate | CO2 | 300-500 °C | Superatmospheric | 4-Hydroxyisophthalic Acid | google.com |
Synthetic Transformations from Related Benzoic Acid Isomers
Syntheses can also begin from other isomers of hydroxybenzoic or phthalic acids. For example, a route starting from a phthalic acid derivative, 4-bromophthalic anhydride (B1165640), has been described. chemicalbook.com In this method, the bromo-substituent is replaced with a hydroxyl group using a copper(I) chloride catalyst and potassium hydroxide (B78521) in a DMSO/water solvent system, followed by heating to yield 4-hydroxyphthalic acid. chemicalbook.com While this produces the structural isomer (with carboxyl groups at C1 and C2, and the hydroxyl at C4), subsequent esterification would lead to analogues.
Another conceptual approach involves the oxidation of a methyl group on a suitable precursor. For instance, methods for the regioselective oxidation of one methyl group on p-xylene (B151628) to form 4-(hydroxymethyl)benzoic acid are known. google.com Applying this logic, a precursor such as 4-hydroxy-2-methylbenzoic acid could potentially be oxidized at the methyl group to generate the second carboxylic acid function, although controlling the oxidation to avoid side reactions on the activated ring would be a significant challenge. A patented method for producing 4-hydroxy-2-methylbenzoic acid itself involves a modified Kolbe-Schmitt reaction on a protected cresol (B1669610) derivative, followed by dealkylation. google.com
Green Chemistry Principles in this compound Synthesis
Traditional synthesis methods for hydroxybenzoic acids, particularly the Kolbe-Schmitt reaction, often rely on harsh conditions such as high temperatures, high pressures, and the use of strong bases, which present environmental and safety concerns. wikipedia.org Modern synthetic chemistry aims to incorporate green chemistry principles to mitigate these issues.
One green approach focuses on catalysis. Research has demonstrated the potential for a direct, alkali-hydroxide-free Kolbe-Schmitt reaction using heterogeneous catalysts like CuO/ZrO2. researchgate.net Such catalytic systems could reduce the large amounts of basic waste generated in the traditional stoichiometric process.
Another key principle of green chemistry is the use of alternative energy sources to enhance reaction efficiency. Microwave irradiation has been shown to be effective in the synthesis of derivatives of 4-hydroxybenzoic acid, such as hydrazides. chemmethod.com In these examples, microwave-assisted synthesis led to significantly shorter reaction times, higher yields, and reduced solvent use compared to conventional reflux heating. chemmethod.comcabidigitallibrary.org This suggests that steps like the esterification of 4-hydroxyisophthalic acid could potentially be optimized using microwave technology.
Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. For example, microorganisms have been explored for the selective oxidation of methyl groups on aromatic rings, which could be applied to precursors of the target molecule. google.com Furthermore, enzymatic processes are being developed for carboxylation reactions. While not yet applied to this specific molecule, the discovery of enzymes like salicylic acid decarboxylase, which operates in the reverse direction of the Kolbe-Schmitt reaction, points toward the future possibility of enzymatic carboxylation under mild, aqueous conditions. jk-sci.com
Solvent-Free and Catalytic Methods for this compound Production
Modern synthetic strategies for producing this compound prioritize the use of catalysts to enhance reaction rates and selectivity, while minimizing waste. These methods often focus on solid acid catalysts, which can be easily separated from the reaction mixture and recycled, contributing to greener chemical processes.
A common and direct pathway begins with the esterification of 4-hydroxyphthalic acid with methanol (B129727). To produce the diester, dimethyl 4-hydroxyphthalate, the reaction is typically catalyzed by a strong mineral acid like sulfuric acid, often requiring elevated temperatures and several hours to reach completion.
An alternative, more sustainable approach employs solid acid catalysts. Ion-exchange resins, such as Dowex 50WX2, have been effectively used for the selective monoesterification of various symmetrical dicarboxylic acids. psu.edu This method's selectivity is attributed to the preferential reaction of the diacid over the resulting monoester within an aqueous layer presumed to exist on the resin's surface. psu.edu The general conditions for such a reaction are outlined below.
Table 1: Representative Catalytic Conditions for Selective Monoesterification
| Catalyst Type | Reactants | Solvent System | Temperature | Outcome |
|---|---|---|---|---|
| Ion-Exchange Resin (e.g., Dowex 50WX2) | Dicarboxylic Acid, Butyl Formate | Octane | 70 °C | High selectivity for monoester formation. psu.edu |
| Boric Acid | Malonic Acid, Alcohol | Acetonitrile or excess alcohol | 60-70 °C | Good yields of monoester, likely via a chelation mechanism. researchgate.net |
Another viable catalytic route is the selective monohydrolysis of dimethyl 4-hydroxyphthalate. This approach is mechanistically the reverse of esterification and can be controlled by using a stoichiometric deficiency of a base or by employing phase-transfer catalysts, which facilitate the reaction between the ester (in an organic phase) and the hydrolysis agent (in an aqueous phase). mdpi.com
While completely solvent-free methods for this specific compound are not widely documented, reactions can be designed to minimize solvent use. For instance, in esterification reactions, using a large excess of the alcohol reactant (methanol) can allow it to serve as both the reactant and the solvent, eliminating the need for an additional organic solvent.
Atom Economy and Sustainability Considerations in this compound Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of this compound can be evaluated from this perspective by comparing different synthetic pathways.
Two-Step Synthesis via Diester: This common route involves the initial diesterification of 4-hydroxyphthalic acid followed by selective hydrolysis.
Step 1: C₈H₆O₅ (4-hydroxyphthalic acid) + 2 CH₄O (methanol) → C₁₀H₁₀O₅ (dimethyl 4-hydroxyphthalate) + 2 H₂O (water)
Step 2: C₁₀H₁₀O₅ (dimethyl 4-hydroxyphthalate) + NaOH (sodium hydroxide) → C₉H₇NaO₅ (sodium 4-hydroxy-2-(methoxycarbonyl)benzoate) + CH₄O (methanol)
Followed by acidification: C₉H₇NaO₅ + HCl → C₉H₈O₅ (product) + NaCl
Direct Selective Monoesterification: A theoretically more atom-economical approach is the direct reaction of 4-hydroxyphthalic acid with one equivalent of methanol.
C₈H₆O₅ (4-hydroxyphthalic acid) + CH₄O (methanol) → C₉H₈O₅ (product) + H₂O (water)
Ideal Synthesis from Anhydride: The most efficient route in terms of atom economy would be the reaction of 4-hydroxyphthalic anhydride with methanol.
C₈H₄O₄ (4-hydroxyphthalic anhydride) + CH₄O (methanol) → C₉H₈O₅ (product)
This reaction is an addition reaction, and all atoms from the reactants are incorporated into the final product, resulting in a 100% atom economy.
Table 2: Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Ideal (from Anhydride) | 4-Hydroxyphthalic Anhydride, Methanol | This compound | None | 100% |
| Direct Monoesterification | 4-Hydroxyphthalic Acid, Methanol | This compound | Water | 91.6% |
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound from a reaction mixture is crucial for obtaining a product of high purity. The chosen technique depends on the synthetic route and the nature of the impurities present. A common scenario involves isolating the acidic monoester from the neutral diester (dimethyl 4-hydroxyphthalate) and the more acidic starting material (4-hydroxyphthalic acid).
A highly effective method for this separation is acid-base extraction . The crude reaction mixture, typically dissolved in an organic solvent like ethyl acetate, is washed with a mild aqueous base, such as a sodium bicarbonate solution. google.com
The desired monoester and any unreacted diacid are acidic enough to react with the bicarbonate, forming their respective sodium salts, which dissolve in the aqueous layer.
The neutral diester , lacking an acidic proton, remains in the organic layer and is thus separated.
After separating the aqueous layer, the pH is carefully adjusted by adding a strong acid, like hydrochloric acid. google.comchemicalbook.com This re-protonates the carboxylate groups, causing the purified this compound to precipitate out of the aqueous solution, as it is generally less soluble in water than its salt form. The precipitated solid can then be collected by vacuum filtration . prepchem.com
For achieving higher purity, recrystallization is the final step. The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., water, aqueous ethanol, or a toluene/ethanol mixture). prepchem.comorgsyn.org As the solution cools slowly, the solubility of the compound decreases, and it forms pure crystals, while impurities tend to remain dissolved in the mother liquor. ncsu.edu The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 3: Summary of Purification and Isolation Techniques
| Technique | Purpose | Description |
|---|---|---|
| Extraction | Separation of acidic products from neutral impurities. | The crude mixture is treated with an organic solvent and a mild aqueous base (e.g., NaHCO₃). The acidic monoester dissolves in the aqueous phase, while the neutral diester remains in the organic phase. google.com |
| Precipitation/Acidification | Isolation of the purified product from the aqueous solution. | The aqueous layer from the extraction is acidified with a strong acid (e.g., HCl), causing the less soluble free acid to precipitate. chemicalbook.com |
| Filtration | Collection of the solid product. | A Buchner or Hirsch funnel is used under vacuum to separate the solid crystalline product from the liquid phase. prepchem.com |
| Recrystallization | Final purification of the solid product. | The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, forming pure crystals that are subsequently filtered and dried. orgsyn.org |
Derivatization and Functionalization of 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Ester Derivatives of 4-hydroxy-2-(methoxycarbonyl)benzoic acid
Esterification can be selectively targeted to either the carboxylic acid or the phenolic hydroxyl group, depending on the chosen reaction conditions. iajpr.com
The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often involving the reaction of an activated carboxylic acid with an alcohol. researchgate.net For this compound, the carboxylic acid function can be selectively esterified in the presence of the phenolic hydroxyl group.
Standard methods such as Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. Under these conditions, the carboxylic acid is more readily protonated and activated toward nucleophilic attack by the alcohol than the less reactive phenolic hydroxyl group.
Alternatively, carbodiimide-mediated coupling reactions offer a milder approach. Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions, can activate the carboxylic acid for reaction with an alcohol. peptide.com This method is particularly useful for coupling with sensitive or high-value alcohols.
Table 1: Selected Methods for Esterification of the Carboxylic Acid Group
| Method | Reagents | Typical Conditions | Product |
| Fischer-Speier | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux | 4-hydroxy-2-(methoxycarbonyl)phenyl (alkoxycarbonyl)methanone |
| Carbodiimide Coupling | Alcohol (R-OH), DCC or DIC, HOBt (optional) | Room Temperature, Organic Solvent | 4-hydroxy-2-(methoxycarbonyl)phenyl (alkoxycarbonyl)methanone |
The phenolic hydroxyl group can also be converted into an ester, a process that can modify the compound's physical properties and antioxidant activity. nih.gov This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a base (e.g., pyridine (B92270) or triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and facilitates the reaction.
The Mitsunobu reaction provides another effective method for the esterification of phenols under mild conditions. researchgate.net This reaction involves the use of a phosphine, like triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the phenolic hydroxyl group for reaction with a carboxylic acid. researchgate.net
Table 2: Selected Methods for Esterification of the Phenolic Hydroxyl Group
| Method | Reagents | Typical Conditions | Product |
| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 0°C to Room Temperature | 4-(acyloxy)-2-(methoxycarbonyl)benzoic acid |
| Mitsunobu Reaction | Carboxylic acid (RCOOH), PPh₃, DEAD or DIAD | Room Temperature, Anhydrous Solvent (e.g., THF) | 4-(acyloxy)-2-(methoxycarbonyl)benzoic acid |
Amidation and Peptide Coupling Reactions involving this compound
The formation of an amide bond is a critical reaction in the synthesis of pharmaceuticals and biologically active compounds. researchgate.net This involves the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine. The fundamental principle requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. researchgate.net
A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. researchgate.net However, for more delicate substrates or in peptide synthesis, a wide array of coupling reagents are used to mediate the reaction directly in a one-pot fashion. rsc.org These reagents, which include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), generate a highly reactive activated ester intermediate in situ, which then rapidly reacts with the amine to form the amide bond with minimal side reactions. peptide.combachem.com The use of such reagents is standard practice for creating peptide linkages. bachem.com
Table 3: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, DIC, EDC | Ureas | Widely used; EDC and its urea (B33335) byproduct are water-soluble. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA), Pyrrolidine | High coupling efficiency; BOP byproducts are hazardous. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Tetramethylurea | Fast reaction rates, low racemization, especially with HATU. peptide.com |
The product of such a reaction would be a derivative of 4-hydroxy-2-(methoxycarbonyl)benzamide. For instance, 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid is an example of a related structure where an acylated amine is present on the ring. hmdb.ca
Halogenation and Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (SEAr) reactions introduce a functional group onto the benzene (B151609) ring by replacing a hydrogen atom with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
-OH (hydroxyl) group: A strongly activating, ortho, para-directing group. msu.edu
-COOH (carboxyl) and -COOCH₃ (ester) groups: Deactivating, meta-directing groups. uci.edu
The positions ortho to the powerful hydroxyl activator are C3 and C5. The positions meta to the deactivating carboxyl and ester groups are also C3 and C5. Therefore, the directing effects of all three substituents reinforce each other, strongly favoring electrophilic attack at the C3 and C5 positions.
Aromatic Halogenation: This reaction involves treating the benzene ring with a halogen (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃. libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, making it more electrophilic. libretexts.org For highly activated rings, such as those containing a phenolic hydroxyl group, the reaction can sometimes proceed without a catalyst. uci.edu The expected products would be 3-halo- and/or 5-halo-4-hydroxy-2-(methoxycarbonyl)benzoic acid.
Other SEAr Reactions: Nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) would similarly be directed to the C3 and C5 positions, yielding the corresponding nitro and sulfonic acid derivatives. wikipedia.org
Table 4: Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -OH (at C4) | Influence of -COOH (at C1) & -COOCH₃ (at C2) | Combined Effect |
| C3 | ortho (Activating) | meta (Deactivating) | Strongly Favored |
| C5 | ortho (Activating) | meta (Deactivating) | Strongly Favored |
| C6 | para to -COOH, ortho to -COOCH₃ | ortho (Deactivating) | Disfavored |
Alkylation and Acylation of this compound
Alkylation and acylation reactions can occur either at the phenolic oxygen (O-alkylation/acylation) or on the aromatic ring (C-alkylation/acylation).
O-Alkylation and O-Acylation: The phenolic hydroxyl group is nucleophilic and can be readily alkylated or acylated.
O-Alkylation: The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether. The product is a 4-alkoxy-2-(methoxycarbonyl)benzoic acid derivative.
O-Acylation: As described in section 3.1.2, this involves reacting the phenol with an acyl chloride or anhydride to form a phenyl ester.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (R) or acyl (RCO) groups onto the aromatic ring. wikipedia.org The reaction involves an alkyl halide or acyl halide and a strong Lewis acid catalyst (e.g., AlCl₃). msu.edu Due to the directing effects discussed in section 3.3, any C-alkylation or C-acylation would be expected to occur at the C3 or C5 positions. However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups like -COOH, and the Lewis acid can complex with the hydroxyl and carbonyl oxygens, potentially complicating the reaction. uci.edu
Heterocyclic Annulation and Cyclization Reactions Utilizing this compound
The functional groups of this compound serve as handles for constructing fused heterocyclic ring systems. The ortho relationship between a carboxyl group (at C1) and a hydroxyl group (at C4) is not typically exploited for direct cyclization. However, the molecule can be seen as a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), which is a classic precursor for heterocycles.
While specific examples for this compound are not abundant in general literature, its structural motifs are found in precursors for more complex ring systems. For example, intramolecular cyclization reactions are a powerful tool for building heterocyclic structures. researchgate.net Derivatives of this molecule could potentially undergo reactions such as:
Pechmann Condensation: Derivatives could react with β-ketoesters in the presence of an acid catalyst to form coumarins, which are a class of benzopyrones.
Xanthone Synthesis: Condensation of a salicylic acid derivative with a phenol, often mediated by a dehydrating agent, can lead to the formation of xanthones (dibenzopyrones). By modifying the existing functional groups, the molecule could be guided into such cyclization pathways.
These reactions often require strategic modification of the starting molecule to facilitate the desired ring-closing step. For instance, reduction of the C1-carboxylic acid to an alcohol or its conversion to another functional group could open up different cyclization possibilities.
Metal Complexation and Coordination Chemistry with this compound
The coordination chemistry of this compound is a critical area of study, as the molecule possesses multiple potential coordination sites—the carboxylate oxygen atoms and the phenolic hydroxyl group. These sites allow the molecule to act as a ligand, binding to metal ions to form metal-organic frameworks (MOFs) and coordination polymers. Such materials are of significant interest due to their potential applications in catalysis, gas storage, and sensing.
Detailed research into the metal complexation of this compound specifically is not extensively documented in publicly available literature. However, the coordination behavior of structurally similar ligands provides valuable insights into the potential of this compound in forming metal complexes. For instance, studies on ligands containing both carboxylate and phenolate (B1203915) functionalities, such as 5-hydroxyisophthalic acid, have demonstrated the formation of robust three-dimensional frameworks with transition metals like cobalt and copper. In these structures, both the carboxylate and hydroxyl groups participate in coordinating to the metal centers, leading to the formation of extended one-dimensional metal-oxygen chains that are further linked into 3D networks.
Similarly, the use of bifunctional organic ligands like 2,4-bis-(triazol-1-yl)benzoic acid in the synthesis of coordination polymers with cadmium and zinc has been reported. nih.gov These studies highlight how the strategic placement of coordinating groups on a benzoic acid backbone can direct the self-assembly of intricate and functional metal-organic architectures. nih.gov The resulting complexes have shown promise as fluorescent sensors for various ions and small molecules. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-hydroxy-2-(methoxycarbonyl)benzoic acid and Derivatives
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular structure, connectivity, and chemical environment of each atom.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxycarbonyl protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—featuring an electron-donating hydroxyl group and two electron-withdrawing carboxyl groups (one ester, one acid)—dictates the chemical shifts and coupling patterns of the aromatic protons.
The three aromatic protons are expected to appear as a complex set of signals in the downfield region of the spectrum. Based on data from analogous compounds like dimethyl 4-hydroxyphthalate, the proton signals can be predicted. The proton at the C3 position, being ortho to both the carboxylic acid and the methoxycarbonyl group, would be the most deshielded. The protons at C5 and C6 will exhibit characteristic splitting patterns due to their coupling with adjacent protons. The methoxycarbonyl group will present as a sharp singlet, while the labile protons of the hydroxyl and carboxylic acid groups will appear as singlets whose chemical shifts are sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on substituent effects and data from analogous compounds.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet (s) | - |
| H-3 | 7.9 - 8.1 | Doublet (d) | J ≈ 2.0 (meta coupling) |
| H-5 | 7.0 - 7.2 | Doublet of Doublets (dd) | J ≈ 8.5 (ortho), 2.0 (meta) |
| H-6 | 7.7 - 7.9 | Doublet (d) | J ≈ 8.5 (ortho) |
| -OH | 5.0 - 10.0 (variable) | Singlet (s) | - |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons, one for the methoxycarbonyl carbon, and two for the carbonyl carbons of the acid and ester groups.
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom C4, bonded to the electron-donating hydroxyl group, is expected to be shielded relative to an unsubstituted benzene ring, while the carbons bearing the electron-withdrawing carboxyl groups (C1 and C2) will be deshielded. The carbonyl carbons of the carboxylic acid and the ester are expected to resonate at the far downfield end of the spectrum, typically between 165 and 175 ppm. The methoxy (B1213986) group's carbon will appear in the aliphatic region, generally around 52-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on substituent effects and data from analogous compounds.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-COOH) | ~ 170 |
| C2 (-COOCH₃) | ~ 167 |
| C3 | ~ 124 |
| C4 (-OH) | ~ 160 |
| C5 | ~ 118 |
| C6 | ~ 132 |
| Aromatic Quaternary (C1, C2, C4) | 120 - 165 |
| Aromatic Methine (C3, C5, C6) | 115 - 135 |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be expected to show a strong correlation (cross-peak) between the ortho-coupled protons H5 and H6. A weaker cross-peak might also be observed between the meta-coupled H3 and H5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It is invaluable for assigning the protonated carbons. Expected correlations would link H3 to C3, H5 to C5, H6 to C6, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons. Key HMBC correlations would include:
The methoxy protons (-OCH₃) to the ester carbonyl carbon and the aromatic quaternary carbon C2.
Proton H6 to the quaternary carbons C2 and C4.
Proton H3 to the quaternary carbons C1 and C2, as well as to C5.
Table 3: Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Outcome |
|---|---|---|
| COSY | ¹H ↔ ¹H | Cross-peaks between H5-H6 (strong) and H3-H5 (weak). |
| HSQC | ¹H ↔ ¹³C (1-bond) | Cross-peaks for H3/C3, H5/C5, H6/C6, and -OCH₃/-OCH₃. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H3 → C1, C2, C5; H5 → C1, C3, C4; H6 → C2, C4; -OCH₃ → C2, C=O (ester). |
Vibrational Spectroscopy (IR and Raman) of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying hydrogen bonding.
The IR and Raman spectra of this compound would be dominated by vibrations from its hydroxyl, carbonyl, and aromatic functionalities.
O-H Stretching: Two distinct O-H stretching bands are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the IR spectrum, centered around 2500-3300 cm⁻¹, due to strong hydrogen-bonded dimer formation. The phenolic O-H stretch is expected in the 3200-3600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is expected just below 3000 cm⁻¹.
C=O Stretching: Two carbonyl stretching vibrations are anticipated and may overlap. The carboxylic acid C=O stretch is typically found near 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1720-1740 cm⁻¹. Conjugation with the aromatic ring and hydrogen bonding can influence the exact positions of these bands.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the C-O stretching of the acid, ester, and phenol (B47542) groups are expected in the fingerprint region between 1200 cm⁻¹ and 1350 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound Predicted values based on data from analogous compounds like methyl salicylate (B1505791) and hydroxybenzoic acids.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H stretch | 3200 - 3600 |
| Carboxylic Acid -OH | O-H stretch | 2500 - 3300 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₃) | C-H stretch | 2950 - 2990 |
| Ester C=O | C=O stretch | 1720 - 1740 |
| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
Hydrogen bonding plays a significant role in the structure and properties of this compound. The molecule contains excellent hydrogen bond donors (the carboxylic acid and phenolic hydroxyl groups) and acceptors (the carbonyl oxygens and hydroxyl oxygen).
Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is the formation of cyclic dimers between two molecules via hydrogen bonds between their carboxylic acid groups. This is a common and highly stable motif for carboxylic acids. The phenolic hydroxyl group can also participate in intermolecular hydrogen bonding with carbonyl or hydroxyl groups of neighboring molecules. These extensive intermolecular interactions are expected to have a pronounced effect on the vibrational spectra, leading to the characteristic broadening and red-shifting (lowering of frequency) of the O-H and C=O stretching bands.
Intramolecular Hydrogen Bonding: While the 4-hydroxy group is too distant to form an intramolecular hydrogen bond with the substituents at C1 and C2, a weaker intramolecular hydrogen bond might be possible between the carboxylic acid proton at C1 and the adjacent ester's carbonyl oxygen at C2. However, studies on similar molecules like methyl salicylate show that such intramolecular bonds are often in competition with the much stronger intermolecular dimer formation. The presence and strength of any intramolecular hydrogen bonding would influence the conformational preference of the molecule and cause subtle shifts in the relevant vibrational frequencies.
Due to the absence of publicly available scientific literature containing the specific experimental data for "this compound," it is not possible to generate the requested article on its advanced spectroscopic and structural characterization.
Extensive searches for UV-Vis spectroscopic data and X-ray crystallographic information for the compound with CAS number 288381-17-9 have not yielded the necessary detailed research findings required to populate the specified outline. The available information is limited to supplier details and basic chemical properties, without the in-depth experimental characterization needed for a professional, authoritative article.
The strict adherence to the provided outline, which includes sections on electronic transitions, crystal packing, supramolecular interactions, and conformational analysis, cannot be fulfilled without access to the relevant spectroscopic and crystallographic studies. Information on related but distinct compounds, such as 4-hydroxybenzoic acid or other isomers, cannot be used as a substitute due to the explicit instruction to focus solely on "this compound."
Therefore, the generation of a scientifically accurate and informative article as per the user's request is not feasible at this time.
Theoretical and Computational Chemistry Studies of 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Quantum Chemical Calculations on 4-hydroxy-2-(methoxycarbonyl)benzoic acid
Quantum chemical calculations are fundamental to understanding the electronic structure and geometric properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries, electronic properties, and vibrational frequencies. For this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles. However, no specific DFT studies detailing these parameters for this compound have been found in the surveyed literature. For related compounds, such as 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP functional have been employed to analyze molecular geometry and vibrational spectra. actascientific.comresearchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods can provide highly accurate results, though they are computationally more demanding than DFT. Applications include the precise calculation of electronic energies and molecular properties. While general methodologies for ab initio calculations are well-established, their specific application to determine the high-accuracy electronic structure and properties of this compound is not documented in available research. iastate.edu Studies on other molecules demonstrate the utility of these methods in refining our understanding of molecular energetics. nist.gov
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.
Conformational Landscape and Tautomerism of this compound
The presence of rotatable bonds in this compound suggests a complex conformational landscape. MD simulations could explore the different stable conformers and the energy barriers between them. Furthermore, the presence of hydroxyl and carboxylic acid groups raises the possibility of tautomerism. A dedicated MD study would be necessary to investigate the relative stabilities of potential tautomers and their interconversion rates. No such studies were identified for this specific molecule.
Solvent Effects on this compound Structure and Reactivity
The structure and reactivity of a molecule can be significantly influenced by the solvent. MD simulations employing explicit or implicit solvent models could elucidate how the conformational preferences and electronic properties of this compound change in different solvent environments. This information is crucial for understanding its behavior in solution. However, literature specifically addressing solvent effects on this compound through molecular dynamics is not available. Computational studies on other molecules, like 2-aryl-1,2,3-triazole acids, have shown that the environment can noticeably impact their photophysical properties. nih.gov
Prediction of Spectroscopic Parameters for this compound
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. DFT and ab initio calculations can be used to predict chemical shifts, vibrational frequencies, and electronic transitions. For instance, DFT calculations have been successfully used to predict ¹H NMR chemical shifts for various organic molecules. mdpi.com While experimental NMR and IR data exist for related compounds like 4-hydroxybenzoic acid bmrb.ioresearchgate.net and methyl 2-hydroxy-3-nitrobenzoate researchgate.net, predicted spectroscopic parameters specifically for this compound are not reported in the scientific literature.
Computational NMR and IR Spectral Prediction
Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are fundamental tools for structural elucidation. These calculations are typically performed using Density Functional Theory (DFT), a method that has proven effective in predicting spectroscopic parameters with a high degree of accuracy when correlated with experimental data.
For this compound, ¹H and ¹³C NMR chemical shifts would be calculated to aid in the assignment of signals in experimentally obtained spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. The calculated shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the bonds within the molecule, such as O-H, C=O, C-O, and C-H stretching and bending vibrations. The predicted wavenumbers and their corresponding intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational properties.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (on OH) | Variable (solvent dependent) | - |
| H (on OCH₃) | ~3.9 | - |
| H (aromatic) | 7.0 - 8.0 | - |
| C (C=O, acid) | - | ~170 |
| C (C=O, ester) | - | ~168 |
| C (aromatic, with OH) | - | ~160 |
| C (aromatic, with COOH) | - | ~125 |
| C (aromatic, with COOCH₃) | - | ~130 |
| C (aromatic) | - | 115 - 135 |
| C (OCH₃) | - | ~53 |
Note: These are example values and would require specific computational calculations for verification.
Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 3500-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2990-2950 |
| C=O stretch (acid) | ~1720 |
| C=O stretch (ester) | ~1700 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (acid/ester) | 1300-1200 |
| O-H bend (acid) | 1440-1395 |
Note: These are example values and would require specific computational calculations for verification.
UV-Vis Absorption Maxima and Transition Probabilities
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides insights into the electronic transitions occurring when the molecule absorbs light. For this compound, TD-DFT calculations would determine the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as π→π* and n→π* transitions.
Reaction Mechanism Studies of this compound Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as esterification, hydrolysis, or decarboxylation.
Transition State Analysis and Reaction Pathways
To understand how a transformation of this compound occurs, computational methods are used to identify the transition state(s) involved in the reaction pathway. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the geometry of the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. Various algorithms are available to search for transition state structures, and their successful location is a key step in mapping out the entire reaction pathway from reactants to products.
Chemical Reactivity and Reaction Mechanisms Involving 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Hydrolysis and Saponification of the Methyl Ester in 4-hydroxy-2-(methoxycarbonyl)benzoic acid
The presence of a methyl ester group allows this compound to undergo hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be carried out under acidic or basic conditions.
Base-Promoted Hydrolysis (Saponification)
The most common method for the hydrolysis of the methyl ester in this compound is saponification, which involves heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). psu.eduyoutube.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and the formation of a carboxylate salt. youtube.com In the final step, an acidic workup (e.g., addition of HCl) is required to protonate the carboxylate and the phenoxide ions, yielding the corresponding dicarboxylic acid, 4-hydroxyisophthalic acid, and methanol (B129727) as a byproduct. youtube.com
Studies on similar methyl benzoates have shown that these reactions can be driven to completion, often with high yields. For instance, heating methyl benzoates with aqueous KOH at high temperatures (200–300 °C) can achieve quantitative saponification in as little as 30 minutes. psu.edursc.org
Acid-Catalyzed Hydrolysis
While less common for simple esters, acid-catalyzed hydrolysis is also a viable method. This process typically involves heating the ester in the presence of a strong acid (like H₂SO₄ or HCl) and excess water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This is a reversible process, and the use of a large excess of water helps to drive the equilibrium towards the products.
Table 1: Conditions for Hydrolysis and Saponification
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Saponification | NaOH or KOH in H₂O, followed by acid workup (e.g., HCl) | Heating under reflux | 4-Hydroxyisophthalic acid |
| High-Temperature Saponification | 2% KOH in H₂O | 200–300 °C, 0.5 - 2 h | 4-Hydroxyisophthalic acid |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Heating under reflux | 4-Hydroxyisophthalic acid |
Decarboxylation Pathways of this compound
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH), releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids like this compound, this reaction typically requires significant energy input in the form of heat, often in the presence of a catalyst. lneya.com The presence of the hydroxyl group ortho to one of the carboxylic acid functions can influence the reaction pathway.
Thermal Decarboxylation
Heating benzoic acids to high temperatures can induce decarboxylation. lneya.com The process is often facilitated by the presence of electron-donating groups on the aromatic ring. For this compound, the position of the carboxyl group at C1 is ortho to the activating hydroxyl group, which could facilitate decarboxylation through a mechanism similar to that of salicylic (B10762653) acid (2-hydroxybenzoic acid). This pathway involves the formation of a cyclic transition state. researchgate.net Simple heating with soda lime (a mixture of NaOH and CaO) is a classic method for decarboxylating aromatic carboxylic acids. lneya.com
Catalytic Decarboxylation
Transition metals, particularly copper compounds, are known to catalyze the decarboxylation of aromatic carboxylic acids under milder conditions than purely thermal methods. wikipedia.orgnih.gov For example, heating a benzoic acid in a high-boiling solvent like quinoline (B57606) with copper powder can effect decarboxylation. lneya.com More advanced methods involve copper-catalyzed decarboxylative cross-coupling reactions, where the aryl radical generated upon decarboxylation is trapped by another reagent. rsc.orgacs.orgrsc.org Recent research has demonstrated the decarboxylative hydroxylation of benzoic acids at temperatures as low as 35 °C using a copper catalyst and light, a process enabled by a ligand-to-metal charge transfer (LMCT). nih.gov
Enzymatic Decarboxylation
In biological systems and biotechnological applications, peroxidases have been shown to catalyze the oxidative decarboxylation of p-hydroxybenzoic acids, leading to the formation of benzoquinones. nih.gov This pathway, however, involves oxidation in addition to the loss of CO₂.
Table 2: Decarboxylation Methods for Benzoic Acid Derivatives
| Method | Reagents/Catalyst | Typical Conditions | Product from this compound |
|---|---|---|---|
| Thermal | Heat, Soda-lime (NaOH/CaO) | High temperature | Methyl 4-hydroxybenzoate (B8730719) |
| Copper-Catalyzed | Cu powder in quinoline | Heating | Methyl 4-hydroxybenzoate |
| Photoredox Catalysis | Copper(I/II) salts, light | 35 °C | 2,5-Dihydroxybenzoic acid methyl ester (via decarboxylative hydroxylation) |
| Enzymatic | Peroxidases | In vivo / In vitro | Benzoquinone derivatives (via oxidative decarboxylation) |
Oxidation and Reduction Chemistry of this compound
The functional groups of this compound—the phenolic hydroxyl, the carboxylic acid, and the methyl ester—exhibit distinct behaviors in the presence of oxidizing and reducing agents.
Reduction Reactions
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comyoutube.combyjus.com Therefore, treatment of this compound with an excess of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an aqueous workup, would reduce both the carboxyl group and the methoxycarbonyl group. The expected product would be 2-(hydroxymethyl)benzene-1,4-diol. The initial step for carboxylic acid reduction involves an acid-base reaction between the acidic proton of the carboxyl group and the hydride, followed by reduction. youtube.comchemistrysteps.com
Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters and are typically used for the reduction of aldehydes and ketones. masterorganicchemistry.com Thus, NaBH₄ would not be expected to react with this compound under standard conditions.
Oxidation Reactions
The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the degradation of the aromatic ring. The oxidative decarboxylation of p-hydroxybenzoic acids by peroxidases to form benzoquinones has been reported, suggesting that the phenol (B47542) moiety is a primary site for oxidation. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the ring of this compound is determined by the combined directing effects of the three substituents.
-OH (hydroxyl) group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. learncbse.inquora.com
-COOH (carboxyl) and -COOCH₃ (methoxycarbonyl) groups: Both are moderately deactivating, meta-directors because they withdraw electron density from the ring through resonance and inductive effects. quora.comorganicchemistrytutor.com
In a competition between these groups, the powerful activating effect of the hydroxyl group dominates the directing effects of the deactivating groups. youtube.com The -OH group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).
Position C3: This position is ortho to the -OH group but also ortho to the deactivating -COOH group and meta to the -COOCH₃ group.
Position C5: This position is ortho to the -OH group and meta to both the -COOH and -COOCH₃ groups.
Due to the deactivating nature of the adjacent carboxyl group at C2, electrophilic attack is sterically and electronically more favored at the C5 position. Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield the 5-substituted product as the major isomer.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is less common and typically requires a strongly electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). The parent molecule does not possess a suitable leaving group for a classic nucleophilic aromatic substitution.
However, the molecule itself, particularly in its phenoxide form (generated by a base), can act as a nucleophile. For instance, the hydroxyl group can participate in O-alkylation or O-acylation reactions. Additionally, derivatives of the compound can be used in nucleophilic substitution reactions. For example, conversion of the carboxylic acid to a more reactive form could allow it to be a target for nucleophiles.
Rearrangement Reactions and Isomerization of this compound Derivatives
While this compound itself may not readily undergo rearrangement, its derivatives can participate in such transformations. A notable example is the Fries rearrangement.
The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid. organic-chemistry.orgwikipedia.org To apply this to the target molecule, the phenolic hydroxyl group would first need to be acylated to form a phenolic ester. For example, reacting this compound with an acyl chloride (R-COCl) would yield a 4-acyloxy-2-(methoxycarbonyl)benzoic acid derivative.
Upon treatment with a Lewis acid like aluminum chloride, this derivative could undergo a Fries rearrangement. sigmaaldrich.com The acyl group (R-CO-) would migrate from the phenolic oxygen to an ortho or para position on the aromatic ring, forming a C-C bond. wikipedia.org Since the para position (C1) is already substituted, the acyl group would migrate to one of the positions ortho to the oxygen, namely C3 or C5. The choice between the ortho and para products in a Fries rearrangement can often be influenced by reaction conditions such as temperature. wikipedia.org A related transformation is the photo-Fries rearrangement, which is induced by UV light and does not require a catalyst. sigmaaldrich.comthermofisher.com
Catalytic Transformations Utilizing this compound
The functional groups on this compound make it a versatile substrate for various catalytic transformations, enabling its use as a building block in the synthesis of more complex molecules.
Cross-Coupling Reactions
The hydroxyl and carboxylic acid groups can be leveraged in modern cross-coupling reactions.
Hydroxyl Group: The phenolic -OH group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position. Furthermore, hydroxyl groups can act as directing groups in certain catalytic reactions, controlling the regioselectivity of transformations at adjacent positions. nih.gov
Carboxylic Acid Group: The carboxylic acid at C1 can be utilized in decarboxylative cross-coupling reactions. rsc.orgresearchgate.net In these processes, a transition metal catalyst (often copper or palladium) facilitates the extrusion of CO₂ and the formation of an aryl-metal intermediate, which then participates in a coupling event with a suitable partner. acs.orgrsc.org This strategy allows the carboxylic acid to serve as a traceless handle for the introduction of various aryl, vinyl, or alkyl groups.
Esterification and Amidation
The carboxylic acid group can readily undergo catalytic esterification (e.g., Fischer esterification with an alcohol and acid catalyst) or amidation (reaction with an amine, often requiring activation of the carboxylic acid) to generate a diverse range of derivatives. These transformations are fundamental in medicinal chemistry and materials science.
Emerging Research Applications of 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Use of 4-hydroxy-2-(methoxycarbonyl)benzoic acid in Polymer Chemistry and Materials Science
The presence of both a hydroxyl and a carboxylic acid group makes this compound a suitable candidate for the synthesis of polymers and advanced materials. These functional groups are capable of undergoing various polymerization reactions, and the molecule can also act as a ligand in the formation of coordination polymers.
While direct reports on the use of this compound as a monomer in large-scale polymer production are limited, its structure is analogous to other well-studied monomers like 4-hydroxybenzoic acid, which is a key component in the production of liquid crystal polymers (LCPs) such as Vectra. The hydroxyl and carboxylic acid functionalities allow it to participate in polycondensation reactions to form aromatic polyesters. These polyesters are known for their high thermal stability and mechanical strength.
The methoxycarbonyl group can be either retained to influence the polymer's properties, such as solubility and thermal behavior, or it can be hydrolyzed to a second carboxylic acid group, creating a trifunctional monomer. This trifunctionality can lead to the formation of cross-linked or branched polymers with enhanced rigidity and thermal resistance. The potential of this monomer lies in the ability to fine-tune the properties of aromatic polyesters for specialized applications.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reacting Functional Groups | Resulting Polymer Type | Potential Properties |
| Polycondensation | Hydroxyl and Carboxylic Acid | Aromatic Polyester | High thermal stability, mechanical strength, liquid crystalline behavior |
| Polycondensation (after hydrolysis of ester) | Hydroxyl and two Carboxylic Acids | Cross-linked/Branched Aromatic Polyester | Increased rigidity, enhanced thermal resistance, insolubility |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting MOF. The carboxylate and hydroxyl groups of this compound are excellent coordinating groups for metal ions, making it a promising candidate as a ligand for MOF synthesis.
Analogous to p-hydroxybenzoic acid, which has been successfully used to synthesize three-dimensional MOFs, this compound can form robust frameworks with various metal ions such as cobalt, manganese, and zinc nih.gov. The presence of the methoxycarbonyl group can introduce additional functionality within the pores of the MOF, potentially influencing its gas sorption, separation, and catalytic properties. The synthesis of MOFs using this ligand could be achieved through solvothermal methods, reacting the ligand with a metal salt in a suitable solvent like N,N'-dimethylformamide (DMF) nih.gov.
Table 2: Potential Metal-Organic Frameworks with this compound as a Ligand
| Metal Ion | Potential MOF Structure | Potential Applications |
| Zinc (Zn²⁺) | 3D porous framework | Gas storage, catalysis, sensing |
| Cobalt (Co²⁺) | 3D porous framework | Catalysis, magnetic materials |
| Manganese (Mn²⁺) | 3D porous framework | Catalysis, electrochemical applications |
Role in Supramolecular Chemistry and Self-Assembly
The ability of this compound to form directional hydrogen bonds through its carboxylic acid and hydroxyl groups makes it a valuable component in supramolecular chemistry. Benzoic acid derivatives are known to form predictable hydrogen-bonded dimers and larger assemblies. For instance, studies on 4-(decyloxy)benzoic acid have shown the formation of highly ordered two-dimensional supramolecular assemblies on surfaces, driven by double hydrogen bonds between the carboxylic acid groups of two molecules nih.gov.
Similarly, this compound can self-assemble into well-defined structures such as chains, sheets, or more complex architectures through a combination of O-H···O hydrogen bonds involving the carboxylic acid and hydroxyl groups. The methoxycarbonyl group can also participate in weaker C-H···O interactions, further directing the self-assembly process. These supramolecular assemblies have potential applications in crystal engineering, molecular electronics, and the development of functional materials with tunable properties.
Application as a Building Block for Complex Organic Molecule Synthesis
The trifunctional nature of this compound makes it a versatile starting material or intermediate in the synthesis of more complex organic molecules. Each of the three functional groups can be selectively modified, allowing for the construction of intricate molecular architectures. For example, the related compound 4-(Methoxycarbonyl)benzoic acid has been used as a precursor in the multi-step synthesis of photoresponsive proton channels acs.org. This demonstrates the utility of such substituted benzoic acids in creating functional molecular systems.
Furthermore, hydroxy- and oxo-carboxylic acids are considered valuable building blocks in organic synthesis for creating new chiral entities and for use in pharmaceutical research nih.gov. The aromatic ring of this compound can also undergo electrophilic substitution reactions, allowing for the introduction of further functional groups and the synthesis of highly substituted aromatic compounds.
Probes for Chemical Biology Studies (Excluding Clinical Human Data)
Derivatives of hydroxybenzoic acids have been explored as probes in chemical biology. For instance, a Schiff base synthesized from 4-hydroxy-benzoic acid has been studied for its binding affinity to bovine serum albumin (BSA), a model transport protein nih.gov. This suggests that derivatives of this compound could be designed to act as molecular probes to study protein-ligand interactions.
The intrinsic fluorescence of the aromatic ring can be modulated by its substituents and its binding environment. By attaching specific recognition elements or reactive groups to the molecule, it could be developed into a probe for detecting specific biomolecules or for studying biological processes in vitro. For example, its interaction with proteins could be monitored using fluorescence quenching techniques.
Advanced Analytical Reagent Applications
In the field of analytical chemistry, compounds with well-defined structures and properties are essential as standards and reagents. A validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of 4-Hydroxy Benzoic Acid, highlighting the importance of such compounds in analytical methodologies .
Given its stable crystalline nature, this compound can serve as a primary standard for the calibration of analytical instruments. Furthermore, its UV absorbance characteristics make it suitable for use as a chromophore in derivatization reactions, enabling the sensitive detection of other molecules by HPLC with UV detection. It can also be used in the development of new analytical methods for the separation and quantification of related phenolic compounds.
Future Research Directions and Challenges for 4 Hydroxy 2 Methoxycarbonyl Benzoic Acid
Development of Novel and Efficient Synthetic Routes
Improving the methods for creating 4-hydroxy-2-(methoxycarbonyl)benzoic acid is vital for its wider use. Current synthesis methods, though established, often have drawbacks related to yield, scalability, and environmental friendliness. Future research will likely concentrate on creating greener and more atom-economical synthetic plans. This includes looking into catalytic systems, like those using common metals, to take the place of stoichiometric reagents. Using flow chemistry is another promising way to produce this compound continuously and at a large scale, which allows for better control over reaction conditions and improved safety.
A major difficulty in this field is the selective functionalization of the aromatic ring. Creating methods for regioselective C-H activation would be a major step forward, allowing for the direct addition of different substituents without needing protective groups and multiple steps. nih.gov For instance, the development of iridium-catalyzed C-H ortho-amination for complex benzoic acid derivatives demonstrates a move towards more sophisticated and selective functionalization. nih.gov
| Potential Synthetic Approach | Anticipated Advantages | Key Research Challenges |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. | Initial setup costs, optimization of reaction conditions for continuous flow, handling of solids. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced environmental impact. nih.govresearchgate.net | Enzyme stability and cost, scalability of fermentation processes, downstream product purification. nih.gov |
| C-H Functionalization | Atom economy, reduced number of synthetic steps, access to novel derivatives. nih.gov | Achieving high regioselectivity, catalyst stability and cost, substrate scope limitations. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. chemmethod.comnih.gov | Scalability limitations, potential for localized overheating, specialized equipment requirements. |
Exploration of Undiscovered Reactivity Patterns
The chemical behavior of this compound is primarily determined by its three functional groups: the hydroxyl, the carboxylic acid, and the methyl ester. While the individual reactivity of these groups is well-documented, their combined interactions and potential for new chemical transformations are areas that are largely unexplored. Future studies will likely aim to uncover new reactivity patterns by systematically examining its reactions under diverse conditions, including photochemical and electrochemical methods.
A key challenge is the selective activation of one functional group while the others remain unreactive. Research into orthogonal protection and activation strategies will be crucial to unlock the full synthetic capabilities of this molecule. nih.gov Investigating its coordination chemistry with different metal centers could also pave the way for new catalytic uses. researchgate.net Furthermore, understanding the mechanisms of reactions, such as the ortho-/ipso-hydroxylation of benzoic acids mediated by catalysts, can provide insights into controlling reaction outcomes. researchgate.net
High-Throughput Screening for New Derivatization Methods
High-throughput screening (HTS) is poised to transform the discovery of new derivatives of this compound. By quickly testing large collections of reactants and catalysts, HTS can speed up the identification of new and effective derivatization techniques. acs.org This method is especially useful for exploring a broad spectrum of reaction conditions and finding unexpected reactivity. purdue.edu
A major obstacle in using HTS for this compound is creating appropriate analytical methods for fast and accurate product measurement. nih.gov The successful use of HTS in this area will depend on combining automated synthesis platforms with advanced analytical tools like mass spectrometry and nuclear magnetic resonance spectroscopy. acs.orgpurdue.edu The development of multicomponent reactions suitable for HTS can also significantly broaden the scope of derivatives that can be rapidly synthesized and tested. acs.org
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides a robust tool for understanding and predicting the behavior of this compound. Methods like Density Functional Theory (DFT) can offer detailed views of its electronic structure, spectroscopic features, and reaction pathways. mdpi.comrsc.org These computational models can be used to explain observed reactivity and to help design new experiments. researchgate.net
A significant challenge is to create accurate and efficient computational models that can capture the complex interplay of non-covalent interactions and solvent effects that often control the reactivity of such molecules. rsc.org Combining high-level computational studies with experimental validation will be essential for building solid structure-reactivity relationships. researchgate.netmdpi.com
| Computational Method | Application for this compound | Research Objective |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. rsc.org | To predict reactivity, understand reaction mechanisms, and rationalize selectivity. researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational changes and solvent interactions over time. | To understand the role of dynamics and environment on reactivity and binding. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or reactions in complex environments. | To model biocatalytic transformations or reactions on surfaces with high accuracy. |
| In Silico Screening | Virtual screening of potential derivatives for desired properties. mdpi.com | To prioritize synthetic targets for drug discovery or materials science applications. |
Interdisciplinary Research Integrating this compound
The future of research on this compound will increasingly depend on collaborations across different scientific fields. Combining expertise from organic chemistry, materials science, and biology will be key to exploring its potential in a variety of applications. researchgate.net For instance, its structural features could be used in designing new polymers, metal-organic frameworks (MOFs), or biologically active molecules. researchgate.netrsc.org The parent compound, 4-hydroxybenzoic acid, is already recognized as a versatile platform intermediate for various valuable compounds. nih.gov
The main difficulty in promoting such collaborations is overcoming the differences in language and methods between various scientific disciplines. Setting common research objectives and encouraging open communication will be essential for the success of these interdisciplinary projects.
Addressing Environmental and Sustainability Aspects in this compound Research
A significant challenge is creating green chemistry solutions that are both cost-effective and scalable. researchgate.net Moving from traditional, often less sustainable, methods to greener options requires substantial investment in research and development. researchgate.net Additionally, teaching the next generation of chemists about the principles of green chemistry will be vital for the long-term sustainability of chemical production. researchgate.net The microbial synthesis of related compounds like 4-hydroxybenzoic acid from renewable feedstocks serves as a promising example of sustainable production. nih.govnih.gov
Q & A
Q. What are the recommended methods for synthesizing 4-hydroxy-2-(methoxycarbonyl)benzoic acid in the laboratory?
A multi-step synthetic route is often employed, involving nitration, hydrolysis, hydrogenation, and esterification. For example, analogous protocols for structurally similar compounds (e.g., 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) start with dimethyl terephthalate as a cost-effective precursor. Key steps include:
- Nitration : Introduce nitro groups using mixed acid systems (e.g., H₂SO₄/HNO₃).
- Hydrolysis : Convert ester groups to carboxylic acids under basic conditions (NaOH/H₂O).
- Hydrogenation : Reduce nitro to amino groups using Pd/C catalysts under H₂.
- Esterification : Protect carboxylic acid groups with methanol/HCl to form methoxycarbonyl derivatives . Purity is monitored via HPLC and ¹H NMR, with yields typically ranging from 24% to 90% depending on optimization.
Q. How can the purity of this compound be accurately determined?
Combine chromatographic and spectroscopic methods:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- ¹H/¹³C NMR : Confirm structural integrity by verifying characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 7.0–8.5 ppm).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 210–220) .
Q. What are the key stability considerations when storing and handling this compound?
The compound is stable under standard laboratory conditions but degrades in the presence of strong oxidizing agents (e.g., HNO₃, H₂O₂). Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged storage due to potential hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during esterification?
By-product formation (e.g., diesters or decarboxylation products) is mitigated by:
- Controlled Reaction Times : Monitor via TLC to terminate reactions at 85–90% conversion.
- Low-Temperature Esterification : Perform at 0–5°C using methanol/HCl to suppress side reactions.
- Catalyst Selection : Use Amberlyst-15 or H₂SO₄ instead of AlCl₃ to reduce acid-catalyzed degradation .
Q. What strategies resolve conflicting solubility data for this compound in polar vs. non-polar solvents?
Discrepancies often arise from variations in crystallinity or hydration states. Standardize measurements using:
Q. How can degradation products be characterized under accelerated stability testing?
Subject the compound to stress conditions (40°C/75% RH, 0.1 M HCl/NaOH) for 14 days. Analyze degradation via:
- LC-MS/MS : Identify hydrolyzed products (e.g., 4-hydroxybenzoic acid) or decarboxylated derivatives.
- FTIR : Detect loss of ester carbonyl peaks (1700–1750 cm⁻¹) .
Applications in Advanced Materials and Pharmaceuticals
Q. What functional modifications enhance its utility in liquid crystal or polymer synthesis?
Introduce fluorinated or alkylated side chains via:
Q. How is this compound utilized in developing SGLT2 inhibitors for diabetes therapy?
As a key intermediate, it undergoes bromination and diazotization to introduce halogen substituents, which enhance binding affinity to SGLT2 receptors. Scale-up protocols achieve >98% purity via recrystallization from ethanol/water mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
